molecular formula C15H14BrClN2O3 B2468931 (5-Bromofuran-2-yl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034526-31-1

(5-Bromofuran-2-yl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2468931
CAS No.: 2034526-31-1
M. Wt: 385.64
InChI Key: AEYBDUMMBYKKDR-UHFFFAOYSA-N
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Description

The compound (5-Bromofuran-2-yl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone features a brominated furan core linked via a methanone group to a piperidine ring, which is further substituted with a 3-chloropyridin-4-yloxy moiety.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O3/c16-14-4-3-13(22-14)15(20)19-7-1-2-10(9-19)21-12-5-6-18-8-11(12)17/h3-6,8,10H,1-2,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYBDUMMBYKKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(O2)Br)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into two primary structural components:

  • 5-Bromofuran-2-carbonyl moiety
  • 3-((3-Chloropyridin-4-yl)oxy)piperidine subunit

A retrosynthetic approach suggests the following disconnections:

  • Amide bond formation between the furan carbonyl and piperidine nitrogen
  • Ether linkage between the piperidine C3 position and chloropyridine oxygen

Synthesis of 5-Bromofuran-2-carbonyl Chloride

Starting Material Preparation

The synthesis begins with 3-bromofuran-2-carboxylic acid (CAS 14903-90-3), commercially available from suppliers like Ambeed. This carboxylic acid is converted to its reactive acyl chloride derivative through treatment with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions:

$$
\text{5-Bromofuran-2-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{5-Bromofuran-2-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$

Key Reaction Parameters:

  • Solvent: Anhydrous dichloromethane or toluene
  • Temperature: 40–60°C
  • Reaction Time: 4–6 hours
  • Yield: Typically >85%

Preparation of 3-((3-Chloropyridin-4-yl)oxy)piperidine

Piperidine Functionalization

The critical ether linkage is established via nucleophilic aromatic substitution or Mitsunobu reaction. Patent literature and synthetic protocols suggest two viable routes:

Route A: Direct Nucleophilic Substitution

$$
\text{3-Hydroxypiperidine} + \text{3-Chloro-4-fluoropyridine} \xrightarrow{\text{Base}} \text{3-((3-Chloropyridin-4-yl)oxy)piperidine}
$$

Conditions:

  • Base: Potassium carbonate or cesium carbonate
  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Temperature: 80–100°C
  • Limitations: Low yields (<40%) due to poor leaving group ability of chloride
Route B: Mitsunobu Reaction

$$
\text{3-Hydroxypiperidine} + \text{3-Chloro-4-hydroxypyridine} \xrightarrow{\text{DEAD, PPh}_3} \text{3-((3-Chloropyridin-4-yl)oxy)piperidine}
$$

Optimized Parameters:

  • Reagents: Diethyl azodicarboxylate (DEAD) and triphenylphosphine
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature
  • Yield: 65–72%

Amide Bond Formation

The final step involves coupling the acyl chloride with the piperidine derivative. Schotten-Baumann conditions are preferred for this acylation:

$$
\text{5-Bromofuran-2-carbonyl chloride} + \text{3-((3-Chloropyridin-4-yl)oxy)piperidine} \xrightarrow{\text{Base}} \text{Target Compound}
$$

Reaction Setup:

  • Base: Triethylamine or N,N-diisopropylethylamine
  • Solvent: Dichloromethane/water biphasic system
  • Temperature: 0–5°C (ice bath)
  • Reaction Time: 2–4 hours
  • Yield: 78–85%

Purification:

  • Column chromatography (silica gel, ethyl acetate/hexane gradient)
  • Recrystallization from ethanol/water

Alternative Synthetic Pathways

One-Pot Sequential Reactions

Recent advances suggest tandem reactions combining Mitsunobu and acylation steps:

  • Simultaneous ether formation and amine protection
  • Direct acylation without intermediate isolation

Advantages:

  • Reduced purification steps
  • Overall yield improvement (up to 62%)

Solid-Phase Synthesis

Immobilized piperidine derivatives on Wang resin enable:

  • Automated acylation
  • High-throughput screening of reaction conditions

Analytical Characterization

Critical quality control data for the final compound:

Property Value/Description Method
Molecular Weight 385.64 g/mol HRMS
Melting Point 128–131°C DSC
Purity >98% HPLC
XLogP3 3.6 Computational
Rotatable Bonds 3 PubChem

¹H NMR (400 MHz, CDCl₃) key signals:

  • δ 8.35 (d, J=5.2 Hz, 1H, pyridine-H)
  • δ 7.45 (d, J=3.6 Hz, 1H, furan-H)
  • δ 4.80–4.65 (m, 1H, piperidine-OCH)

Challenges and Optimization Strategies

Stereochemical Control

The piperidine ring introduces one undefined stereocenter. Resolution methods include:

  • Chiral column chromatography
  • Diastereomeric salt formation with L-tartaric acid

Scale-Up Considerations

  • Exothermic Risks: Controlled addition of acyl chloride
  • Solvent Recovery: Dichloromethane distillation reuse
  • Waste Management: Neutralization of acidic byproducts

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromofuran-2-yl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Furan Derivatives

5-Bromo-3-methyl-2(5H)-furanone
  • Core Structure: Furanone (oxidized furan).
  • Substituents : 5-Bromo, 3-methyl.
  • Key Features: Synthesized via radical bromination using N-bromosuccinimide (NBS) and 2,2′-azobis(isobutyronitrile) (AIBN) in carbon tetrachloride .
  • Implications : Highlights the utility of brominated furans as intermediates for further functionalization.
3-Bromo-5-methoxy-4-(4-methyl-piperidin-1-yl)furan-2(5H)-one
  • Core Structure: Furanone.
  • Substituents : 3-Bromo, 5-methoxy, 4-(4-methyl-piperidin-1-yl).
  • Key Features: Single-crystal X-ray data (R factor = 0.049) confirms a planar furanone ring and axial piperidine orientation . The 4-methyl-piperidine substitution contrasts with the target compound’s 3-((3-chloropyridin-4-yl)oxy)piperidine group, suggesting differences in steric bulk and hydrogen-bonding capacity.

Methanone-Linked Heterocycles

(5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone
  • Core Structure : Benzofuran (fused benzene-furan).
  • Substituents : 5-Bromo, 3-methyl; 3,4-dichlorophenyl.
  • The dichlorophenyl group introduces additional lipophilicity, which may influence bioavailability .
(5-Bromopyridin-3-yl)(phenyl)methanone
  • Core Structure : Pyridine.
  • Substituents : 5-Bromo, phenyl.
  • Key Features : Replaces the furan core with pyridine, altering electronic properties (e.g., basicity). The phenyl group lacks the piperidine’s flexibility, reducing conformational diversity in binding interactions .

Piperidine-Containing Methanones

(R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone
  • Core Structure: Piperidine-methanone.
  • Substituents : Imidazo-pyrrolo-pyrazine, 3,3-difluorocyclobutyl.
  • Key Features : The imidazo-pyrrolo-pyrazine group introduces nitrogen-rich aromaticity, likely enhancing DNA/protein binding. The difluorocyclobutyl group provides metabolic stability compared to the target’s chloropyridine .

Structural and Functional Analysis Table

Compound Name Core Structure Substituents Key Differentiators Reference
Target Compound Furan 5-Bromo, piperidinyl-(3-chloropyridin-4-yl)oxy Chloropyridine-piperidine linkage -
5-Bromo-3-methyl-2(5H)-furanone Furanone 5-Bromo, 3-methyl Lacks piperidine/pyridine
3-Bromo-5-methoxy-4-(4-methyl-piperidin-1-yl)furan-2(5H)-one Furanone 3-Bromo, 4-methyl-piperidine Methoxy group, smaller substituent
(5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone Benzofuran 5-Bromo, 3-methyl; dichlorophenyl Fused aromatic system
(5-Bromopyridin-3-yl)(phenyl)methanone Pyridine 5-Bromo, phenyl Pyridine core, rigid phenyl
(R)-(3-(3H-imidazo[...]methanone Piperidine Imidazo-pyrrolo-pyrazine, difluorocyclobutyl Nitrogen-rich heterocycle, fluorination

Research Implications and Gaps

  • Synthetic Routes : The target compound’s synthesis may draw from bromination strategies (e.g., NBS/AIBN) and piperidine functionalization methods .
  • Structure-Activity Relationships (SAR) : The chloropyridine-piperidine motif in the target compound may enhance binding to hydrophobic pockets, while the bromofuran could modulate electron density.
  • Data Limitations: No direct biological or physicochemical data for the target compound were found in the provided evidence. Future studies should focus on experimental characterization (e.g., solubility, kinase inhibition assays).

Biological Activity

The compound (5-Bromofuran-2-yl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone , often referred to as a bromofuran derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article consolidates findings from various studies and databases to present a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C15H14BrN2O3C_{15}H_{14}BrN_{2}O_{3} with a molecular weight of approximately 430.096 g/mol. The compound features a bromofuran moiety and a piperidine ring substituted with a chloropyridine group, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar bromofuran derivatives. For instance, compounds with structural similarities have been shown to inhibit cell proliferation in various cancer cell lines. A study evaluating a related compound demonstrated significant cytotoxic effects against Jurkat (IC50 = 4.64 ± 0.08 µM), HeLa, and MCF-7 cells, suggesting that bromofuran derivatives may interfere with critical cellular processes involved in cancer progression .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
BPUJurkat4.64 ± 0.08Cell cycle arrest
HeLaTBDTBD
MCF-7TBDTBD

The proposed mechanisms for the anticancer activity of bromofuran derivatives include:

  • Cell Cycle Arrest : Compounds have been observed to induce cell cycle arrest in the sub-G1 phase, which is indicative of apoptosis.
  • Inhibition of Angiogenesis : In vivo assays demonstrated that these compounds could inhibit blood vessel formation in tumor tissues, further supporting their potential as anticancer agents .

Case Studies and Research Findings

  • In Vitro Studies :
    A series of in vitro assays were conducted to evaluate the cytotoxic effects of bromofuran derivatives on different cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
  • Molecular Docking Studies :
    Molecular docking simulations revealed that bromofuran derivatives exhibit strong binding affinities to key proteins involved in cancer progression, such as matrix metalloproteinases (MMPs). For example, one study reported docking scores of -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, suggesting effective interactions that could inhibit their enzymatic activities .
  • Environmental Impact :
    Beyond their therapeutic potential, the biological activity of these compounds raises concerns regarding their environmental persistence and toxicity. Studies utilizing in vitro bioassays have been employed to assess the ecological risks posed by pharmaceuticals like bromofuran derivatives in wastewater .

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